molecular formula C7H6BrN3 B1441427 4-溴-1-甲基-1H-吡唑并[3,4-c]吡啶 CAS No. 1032943-41-1

4-溴-1-甲基-1H-吡唑并[3,4-c]吡啶

货号 B1441427
CAS 编号: 1032943-41-1
分子量: 212.05 g/mol
InChI 键: JKJHQTNGESACSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the CAS number 1032943-41-1 . It is also known by its empirical formula, C6H4BrN3 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method used to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

生化分析

Biochemical Properties

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways. Additionally, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine has been found to interact with cytochrome P450 isoforms, although it exhibits low inhibitory activity against most of them except CYP2C9 .

Cellular Effects

The effects of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. The compound also influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell growth and survival . Furthermore, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine affects gene expression by modulating the activity of transcription factors downstream of these signaling pathways.

Molecular Mechanism

At the molecular level, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding site of TRKs, preventing the phosphorylation of the kinase domain and subsequent activation of downstream signaling cascades . This inhibition disrupts the proliferation and survival signals in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the interaction with cytochrome P450 isoforms suggests a potential role in modulating drug metabolism and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine can lead to sustained inhibition of TRKs and prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized by CYP2C9, leading to the formation of various metabolites that may influence its pharmacokinetic properties and biological activity

Transport and Distribution

Within cells and tissues, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the ATP-binding pockets of TRKs, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and stability within specific cellular compartments . Understanding these localization dynamics is essential for elucidating the precise mechanisms of action and optimizing therapeutic strategies.

属性

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHQTNGESACSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727297
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032943-41-1
Record name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In analogy to GP 2, 5.34 g of N-[1-(3,5-Dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N′-methyl-hydrazine (Intermediate 1.1, 18.23 mmol, 1 eq) were dissolved in 163 mL dry THF, treated at rt with 994 mg 50-60% sodium hydride (22.78 mmol, 1.2 eq) and subsequently refluxed for 90 min. The reaction mixture was quenched with water, extracted with ethyl acetate, the combined organic layers dried and concentrated in vacuo. The precipitate was filtered and subsequently triturated with diisopropylether to yield 1.71 g of the desired product. Flash column chromatography of the mother liquor provided a second batch of the analytically pure product.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (60% in mineral oil, 0.524 g, 13.1 mmol) was added to a solution of C7 (3.20 g, 10.9 mmol) in tetrahydrofuran (20 mL), and the reaction mixture was heated at reflux for 1.5 hours, then allowed to sit at room temperature for 90 hours. Additional sodium hydride (1 equivalent) was added, and the reaction mixture was heated at reflux for 3 hours. After cooling to room temperature, the mixture was quenched with water, diluted with saturated aqueous sodium chloride solution, and extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 100% ethyl acetate in heptane) afforded the product as a solid. Yield: 1.51 g, 7.12 mmol, 65%. 1H NMR (400 MHz, CDCl3) δ 8.87 (s, 1H), 8.38 (s, 1H), 8.03 (s, 1H), 4.19 (s, 3H).
Quantity
0.524 g
Type
reactant
Reaction Step One
Name
C7
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。